molecular formula C22H14Br2ClFN2O4 B11547671 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11547671
M. Wt: 584.6 g/mol
InChI Key: VEGBIOKIPFMRAQ-LUOAPIJWSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps. One common method includes the reaction of 2,4-dibromo-6-nitrophenol with 4-chlorophenoxyacetic acid under specific conditions to form the intermediate product. This intermediate is then reacted with 3-fluorobenzoic acid in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-nitrophenol
  • 2,4-Dibromo-6-chlorophenol
  • 2,4-Dibromo-6-fluorophenol

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H14Br2ClFN2O4

Molecular Weight

584.6 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H14Br2ClFN2O4/c23-15-8-14(11-27-28-20(29)12-31-18-6-4-16(25)5-7-18)21(19(24)10-15)32-22(30)13-2-1-3-17(26)9-13/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

VEGBIOKIPFMRAQ-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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